3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid
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Overview
Description
3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid is a brominated indole derivative with a phenyl group at the 2-position and a propanoic acid moiety at the 3-position. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 7-bromo-2-phenyl-1H-indole as the starting material.
Reaction Steps: The indole undergoes a series of reactions, including halogenation, alkylation, and esterification.
Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly at the bromine position, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different halogenated derivatives.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets and induce various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have various biological effects, which could potentially be the result of this compound’s action .
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Medicine: Research has indicated its potential use in treating various diseases, including cancer and inflammation. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
5-bromoindole-3-carboxylic acid: Another brominated indole derivative.
2-phenylindole-3-acetic acid: Similar structure with a different substitution pattern.
Uniqueness: 3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other indole derivatives.
This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields. Its potential in drug development and industrial applications continues to drive research and innovation.
Properties
IUPAC Name |
3-(7-bromo-2-phenyl-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-14-8-4-7-12-13(9-10-15(20)21)16(19-17(12)14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQBWCIDLUPERI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C(=CC=C3)Br)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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